2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine
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Overview
Description
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical and physical properties, which often include increased stability, lipophilicity, and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, are likely applied to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different organoboron compounds can yield a variety of substituted pyridines.
Scientific Research Applications
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Agrochemicals: Fluorinated pyridines are often used in the development of pesticides and herbicides due to their stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is not well-documented. in general, fluorinated compounds can interact with biological targets through various pathways, including inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The presence of fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2,3,5-Trifluoropyridine
Uniqueness
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of fluorine and iodine atoms in its structure. This combination can provide distinct reactivity and properties compared to other fluorinated pyridines. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H5F5IN |
---|---|
Molecular Weight |
385.07 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5F5IN/c13-7-3-1-2-6(10(7)14)11-8(18)4-5-9(19-11)12(15,16)17/h1-5H |
InChI Key |
GYZOWDDRYYVDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=N2)C(F)(F)F)I |
Origin of Product |
United States |
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